molecular formula C11H16ClNO B3376388 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 1190890-45-9

5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B3376388
CAS No.: 1190890-45-9
M. Wt: 213.70 g/mol
InChI Key: DLZDVPNZAGFMBV-UHFFFAOYSA-N
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Description

5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic aminoindane derivative characterized by a bicyclic indene core substituted with a methoxy group at position 5 and an N-methylated amine at position 2. This compound belongs to a class of psychoactive substances known as "designer drugs" or novel psychoactive substances (NPS), which are structurally modified analogs of controlled substances to circumvent legal restrictions . The methoxy group at C5 and the N-methylation likely influence its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.

Properties

IUPAC Name

5-methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-12-10-5-8-3-4-11(13-2)7-9(8)6-10;/h3-4,7,10,12H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZDVPNZAGFMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C(C1)C=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735944
Record name 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190890-45-9
Record name 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (CAS Number: 1190890-45-9) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 1190890-45-9
  • Physical State : Solid (hydrochloride salt form enhances solubility) .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and antimicrobial effects:

  • Neuroprotective Effects :
    • Studies suggest that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction indicates potential applications in treating neurological disorders such as Parkinson's disease and depression .
  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, it demonstrated effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .

The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known psychoactive compounds suggests that it may modulate receptor activity in the central nervous system, contributing to its neuroprotective effects .

Study 1: Neuroprotective Potential

A study focused on the neuroprotective potential of this compound revealed promising results in animal models. The compound was administered in varying doses, leading to a significant reduction in neurodegeneration markers associated with dopaminergic neuron loss .

Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of the compound, researchers tested its activity against a panel of bacterial and fungal pathogens. The results indicated that the compound exhibited strong inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Pathogen MIC (mg/mL)
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.0098

Study 3: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the methoxy group influenced the biological activity of related compounds. The findings suggested that electron-donating groups enhance antibacterial efficacy while specific substitutions may improve neuroprotective properties .

Safety and Toxicology

Safety data indicate that while the compound has beneficial biological activities, it also poses certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (Category 4), causing skin irritation (Category 2), and serious eye irritation (Category 2A) .

Precautionary measures should be taken when handling this compound, including wearing appropriate protective equipment.

Scientific Research Applications

Neuropharmacology

Research indicates that MEAI may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating:

  • Neurological Disorders : Studies have shown that compounds similar to MEAI could be beneficial in managing conditions like Parkinson's disease and depression due to their interaction with dopaminergic and serotonergic receptors .

Psychoactive Properties

MEAI is a derivative of aminoindanes, which have been identified in recreational drug mixtures. Its psychoactive effects are currently under investigation for their potential therapeutic benefits in mood regulation and cognitive enhancement .

Metabolism Studies

In vitro studies have characterized the metabolic pathways of MEAI and its parent compound, 2-aminoindane. These studies are crucial for understanding how MEAI interacts with biological systems and its pharmacokinetics .

Interaction with Biological Targets

MEAI has been studied for its interactions with various biological targets, including:

  • Dopamine Receptors : Potential modulation of dopamine signaling pathways.
  • Serotonin Receptors : Implications for mood disorders and anxiety treatment.

These interactions are essential for elucidating the therapeutic potential of MEAI in clinical settings .

Synthetic Methodologies

The synthesis of MEAI typically involves several steps to ensure high yield and purity. Common methods include:

  • Starting Materials : Utilizing 2-aminoindane as a precursor.
  • Reagents : Employing methylating agents to introduce the N-methyl group.
  • Purification Techniques : Utilizing crystallization and chromatography for purification.

These methodologies are critical for producing MEAI in research laboratories while maintaining the integrity of its chemical structure .

Case Studies and Research Findings

Several case studies highlight the applications of MEAI:

Case Study on Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that MEAI could protect neuronal cells from oxidative stress, suggesting its potential as a neuroprotective agent in neurodegenerative diseases .

Clinical Trials for Mood Disorders

Ongoing clinical trials are exploring the efficacy of MEAI in treating mood disorders, focusing on its ability to enhance serotonin levels and improve overall mood stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride with structurally and functionally related aminoindane derivatives:

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Applications
This compound Methoxy (C5), N-methyl (C2) ~213.67* Presumed monoamine transporter inhibition (based on structural analogs) Research chemical, potential NPS
N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (NM-2-AI) N-methyl (C2) 183.68 Serotonin and norepinephrine transporter inhibition; psychoactive effects NPS, studied for neurochemical effects
5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride (5-IAI) Iodo (C5) 296.60 Dopamine/norepinephrine transporter inhibition; stimulant properties Psychoactive research compound
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride Diethyl (C5, C6) 225.76 No direct psychoactivity; intermediate for indacaterol (bronchodilator) Pharmaceutical synthesis
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine (MMAI) Methoxy (C5), Methyl (C6) 193.27 Suspected serotonin receptor modulation; NPS Research chemical
4-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride Methoxy (C4), N-methyl (C2) ~213.67 Unknown activity; structural analog with positional isomerism Synthetic intermediate

*Calculated based on molecular formula C₁₁H₁₆ClNO.

Key Structural and Functional Differences:

Substituent Position and Type: Methoxy vs. Alkyl Groups: Methoxy substitution at C5 (as in the target compound) may enhance lipophilicity and receptor binding compared to alkyl groups (e.g., diethyl in the indacaterol intermediate) .

Pharmacological Profile :

  • Psychoactive Derivatives : NM-2-AI and 5-IAI exhibit transporter inhibition, whereas the diethyl derivative lacks psychoactivity and is used pharmaceutically .
  • N-Methylation : N-methylation in the target compound and NM-2-AI likely reduces metabolic degradation compared to primary amines .

Synthetic Routes :

  • Friedel-Crafts Reactions : Used to introduce substituents (e.g., acetyl or ethyl groups) on the indene core .
  • Protection/Deprotection Strategies : Critical for regioselective functionalization, as seen in the synthesis of 5,6-diethyl derivatives .

Research Findings and Implications

Structural Elucidation:

  • NMR Data : Analogous compounds (e.g., 5-(methylsulfonyl)-2,3-dihydro-1H-inden-2-amine hydrochloride) show characteristic indene proton signals at δ 3.10–3.40 ppm (methylene groups) and aromatic protons at δ 7.50–8.17 ppm . Methoxy groups typically resonate at δ ~3.70–3.80 ppm in ¹H NMR .

Pharmacological Insights:

  • Monoamine Transporter Affinity: Structural analogs like 5-IAI and NM-2-AI inhibit dopamine/norepinephrine transporters, suggesting the target compound may share similar mechanisms .

Q & A

Q. What are the key synthetic strategies for 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, and how is regioselectivity achieved in methoxy-substituted indenamine derivatives?

  • Methodological Answer : A multi-step approach is typically employed, starting with a commercially available indenamine scaffold. The methoxy group at the 5-position can be introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution, requiring careful control of reaction conditions (e.g., Lewis acid catalysts, temperature) to ensure regioselectivity . For N-methylation, reductive amination or direct alkylation with methyl iodide under basic conditions is common. Protecting groups (e.g., Boc or acetyl) may be used to prevent side reactions during functionalization .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) are essential for structural elucidation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended. Solid-state characterization, such as powder X-ray diffraction (PXRD), can identify polymorphic forms, while differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the catalytic reactivity of dihydroindenamine derivatives in cross-coupling or enzymatic reactions?

  • Methodological Answer : Electron-withdrawing groups (EWGs) like nitro substituents enhance enamine formation and reactivity in transaminase-catalyzed reactions, as seen in transaminase screening assays . Conversely, electron-donating groups (EDGs) like methoxy may reduce reactivity but improve solubility. Computational studies (DFT) or Hammett plots can quantify these effects. Experimental validation requires kinetic assays under controlled pH and temperature to isolate electronic contributions .

Q. What challenges arise in reconciling conflicting pharmacological data for structurally similar indenamine derivatives, and how can researchers mitigate these issues?

  • Methodological Answer : Discrepancies often stem from variations in stereochemistry, impurity profiles, or polymorphic forms. For example, N-methyl-2-aminoindane (a structural analog) exhibits differing receptor affinities based on substitution patterns . To address this, researchers should:
  • Standardize synthetic protocols to ensure consistent purity (>98% by HPLC).
  • Use chiral chromatography or asymmetric synthesis to isolate enantiomers.
  • Validate biological assays with positive/negative controls (e.g., known receptor agonists/antagonists) .

Q. What optimization strategies improve yield and minimize by-products in multi-step syntheses of methoxy-substituted indenamines?

  • Methodological Answer : Key strategies include:
  • Solvent selection : Neat conditions or polar aprotic solvents (e.g., DMF) for Friedel-Crafts reactions reduce side products .
  • Catalyst optimization : Lewis acids (e.g., AlCl₃) or enzymatic catalysts enhance regioselectivity in methoxy introduction .
  • Protection/deprotection : Temporary protection of the amine group prevents unwanted alkylation during methoxy substitution .
  • Flow chemistry : Continuous flow systems improve reaction control and scalability .

Q. How do polymorphic forms of dihydroindenamine derivatives impact drug development, and what advanced techniques characterize these forms?

  • Methodological Answer : Polymorphs can alter solubility, bioavailability, and stability. For example, two polymorphs of a related indenamine hydrochloride showed distinct PXRD patterns and solid-state NMR (SSNMR) ¹³C chemical shifts . Characterization requires:
  • Capillary PXRD : Detects subtle lattice differences.
  • SSNMR : Probes local electronic environments (¹H, ¹³C, ¹⁵N, ³⁵Cl nuclei).
  • Thermogravimetric analysis (TGA) : Assesses hydrate/anhydrate forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Reactant of Route 2
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

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